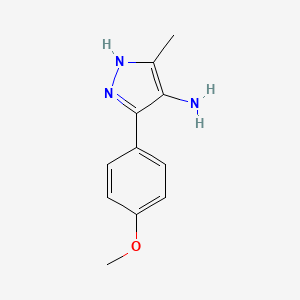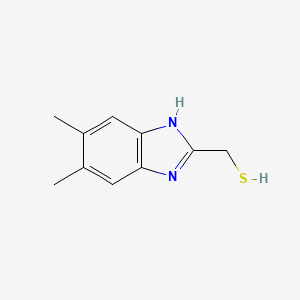
1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI): is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is notable for its structural uniqueness, which includes a benzene ring fused to an imidazole ring with methyl groups at the 5 and 6 positions and a mercaptomethyl group at the 2 position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Biological Synthesis: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) can be synthesized biologically from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase.
Chemical Synthesis: It can also be synthesized chemically by reacting 4,5-dimethyl-1,2-phenylenediamine with triethyl orthoformate in the presence of iodine or gallium triflate as a catalyst in acetonitrile.
Industrial Production Methods: Industrial production methods for benzimidazole derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions for industrial synthesis of 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) would depend on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) can undergo nucleophilic and electrophilic substitution reactions due to the presence of the benzene and imidazole rings.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which can modify its functional groups and overall reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as cyanide and amines.
Electrophilic Substitution: Reagents like bromine and nitric acid are used under controlled conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzimidazole derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with modified functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Benzimidazole derivatives are used as ligands in coordination chemistry and catalysis.
Material Science: They are studied for their potential use in organic semiconductors and other advanced materials.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives exhibit antimicrobial properties and are researched for their potential use in treating infections.
Anticancer Agents: Some derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) exerts its effects by interacting with various molecular targets, including enzymes and receptors. The specific mechanism of action can vary depending on the biological context and the specific derivative used . For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens .
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound, which lacks the methyl and mercaptomethyl groups.
5,6-Dimethylbenzimidazole: Similar structure but without the mercaptomethyl group.
2-Mercaptomethylbenzimidazole: Similar structure but without the methyl groups at the 5 and 6 positions.
Uniqueness: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) is unique due to the presence of both the methyl groups and the mercaptomethyl group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications .
Propriétés
Numéro CAS |
73688-72-9 |
|---|---|
Formule moléculaire |
C10H12N2S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
(5,6-dimethyl-1H-benzimidazol-2-yl)methanethiol |
InChI |
InChI=1S/C10H12N2S/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) |
Clé InChI |
PXPXXPJORACKKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C(N2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


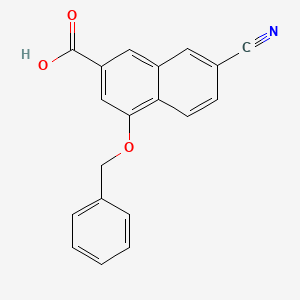
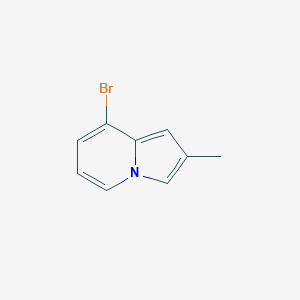
![N-methoxy-N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B8778801.png)
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine](/img/structure/B8778826.png)
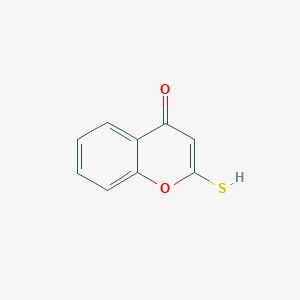
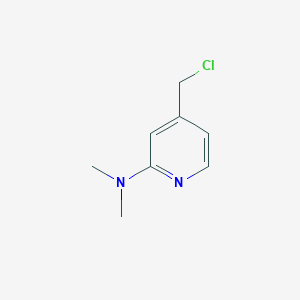
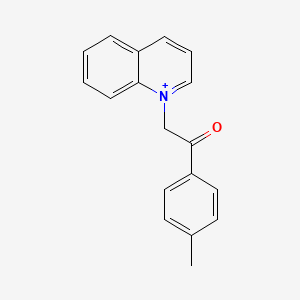
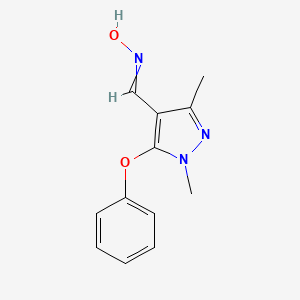
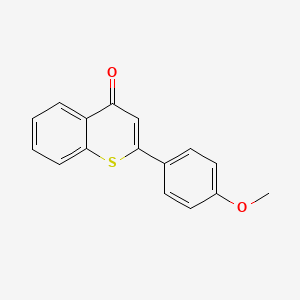
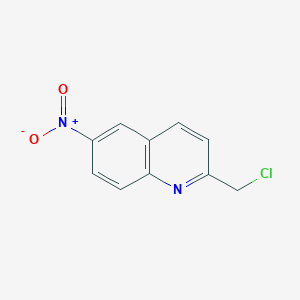

![Tert-butyl 8,9-dihydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine-7(6H)-carboxylate](/img/structure/B8778874.png)
![[1-(Piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B8778882.png)
